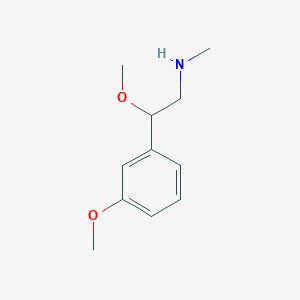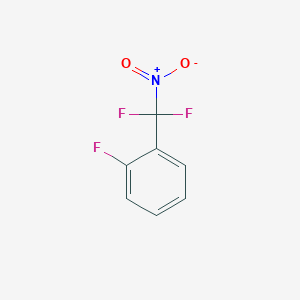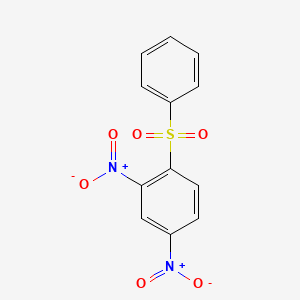
Benzene, 2,4-dinitro-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is an organic compound with the molecular formula
C12H8N2O6S
. It is characterized by the presence of two nitro groups and a phenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- typically involves the nitration of phenylsulfonyl benzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the benzene ring. The reaction is usually conducted under controlled temperatures to prevent over-nitration and ensure the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- follows similar principles but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro and sulfonyl groups are known to interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Benzene, 2,4-dinitro-1-(phenylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, generating reactive intermediates that can modify biological macromolecules. The phenylsulfonyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
- Benzene, 2,4-dinitro-1-(methylsulfonyl)-
- Benzene, 2,4-dinitro-1-(ethylsulfonyl)-
- Benzene, 2,4-dinitro-1-(propylsulfonyl)-
Comparison: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties compared to its alkylsulfonyl counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
896-80-0 |
|---|---|
Formule moléculaire |
C12H8N2O6S |
Poids moléculaire |
308.27 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
XGDSNKQDAAZGFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



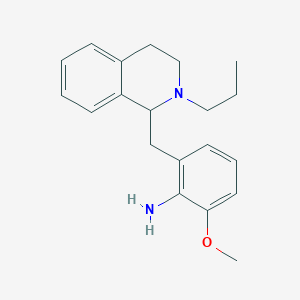
![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)

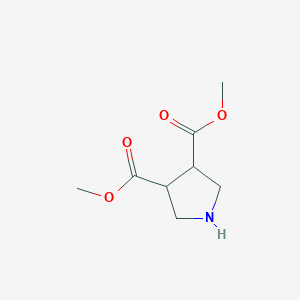
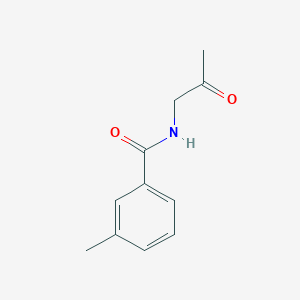

![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)

